5-Cyclohexylthiophene-2-carboxylic acid
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Overview
Description
5-Cyclohexylthiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The addition of a cyclohexyl group at the 5-position and a carboxylic acid group at the 2-position of the thiophene ring gives rise to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which is used for formylation of aromatic and heteroaromatic compounds. In this method, aromatic ketones are reacted with phosphorus oxychloride and N,N-dimethylformamide to yield chloro acrylaldehyde derivatives. These products are then reacted with ethyl mercaptoacetate in the presence of sodium tert-butoxide to yield substituted thiophene esters, which are subsequently hydrolyzed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
5-Cyclohexylthiophene-2-carboxylic acid has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors and organic field-effect transistors (OFETs).
Pharmaceuticals: Thiophene derivatives, including this compound, are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Cyclohexylthiophene-2-carboxylic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the cyclohexyl group, making it less hydrophobic.
5-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of a cyclohexyl group, resulting in different steric and electronic properties.
2-Thiophenecarboxylic acid: Similar structure but without the cyclohexyl substitution.
Uniqueness
5-Cyclohexylthiophene-2-carboxylic acid is unique due to the presence of the cyclohexyl group, which can influence its hydrophobicity, steric properties, and overall reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-cyclohexylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTOAMGPMKEQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1157723-07-3 |
Source
|
Record name | 5-cyclohexylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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